molecular formula C13H8N4O3 B1665628 tyrphostin 51 CAS No. 122520-90-5

tyrphostin 51

Cat. No.: B1665628
CAS No.: 122520-90-5
M. Wt: 268.23 g/mol
InChI Key: JKNOYWVMHPMBEL-UNXLUWIOSA-N
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Mechanism of Action

Target of Action

Tyrphostin 51, also known as Tyrphostin A51, is a small molecular weight inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) kinase activity . It is designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain .

Mode of Action

This compound inhibits the phosphorylation of rat hepatic lectin 1 and prevents ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes . It has been utilized to probe the role of EGF in the regulation of glycolipid sulfotransferase activity in human renal cancer cells .

Biochemical Pathways

This compound works through the MAPK signaling pathway . Inhibition of EGF receptor by this compound reduces the MAPK activity and inhibits phosphorylation and nuclear translocation of activated MAPK . It has been shown to play a pivotal role in modulation of cell growth and differentiation .

Pharmacokinetics

This compound is soluble in DMSO (50 mg/ml), yielding a clear, orange-red solution . It should be stable for months in DMSO stored frozen . The presence of water in the solution may accelerate hydrolysis .

Result of Action

Blockage of EGF receptor by this compound induces apoptosis as demonstrated by the activation of caspase-3, an executioner protease of the apoptotic pathway, and by an increased percentage of subdiploid apoptotic nuclei . These results support the hypothesis that in human luteinized granulosa cells, EGF works through the MAPK signaling pathway and that its inhibition by this compound inhibits MAPK phosphorylation and induces apoptotic nuclear changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of water in the solution may accelerate hydrolysis . Furthermore, the storage temperature (2-8°C) can affect the stability of this compound .

Biochemical Analysis

Biochemical Properties

Tyrphostin A51 plays a significant role in biochemical reactions by inhibiting the activity of protein tyrosine kinases. It interacts with enzymes such as EGFR kinase, where it binds to the substrate subsite of the protein tyrosine kinase domain, thereby inhibiting its activity . Tyrphostin A51 has also been shown to inhibit the phosphorylation of rat hepatic lectin 1 and prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes . Additionally, it has been used to study the regulation of glycolipid sulfotransferase activity in human renal cancer cells .

Cellular Effects

Tyrphostin A51 has profound effects on various types of cells and cellular processes. It inhibits both basal and epidermal growth factor-induced human bone cell proliferation by reducing cellular tyrosyl phosphorylation levels . In human luteinized granulosa cells, Tyrphostin A51 inhibits the activation of the MAPK signaling pathway, leading to apoptosis . Furthermore, it has been shown to inhibit the volume-dependent release of taurine in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of Tyrphostin A51 involves its action as a protein tyrosine kinase inhibitor. By binding to the substrate subsite of the protein tyrosine kinase domain, Tyrphostin A51 inhibits the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts downstream signaling pathways, such as the MAPK pathway, leading to reduced cell proliferation and increased apoptosis . Tyrphostin A51 also inhibits the nuclear translocation of phosphorylated MAPK, further contributing to its apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrphostin A51 can change over time. It has been observed that Tyrphostin A51 can diminish both the initial, transient contraction and subsequent sustained contractions induced by hydrogen peroxide in rat pulmonary arteries . The stability of Tyrphostin A51 in solution can be affected by the presence of water, which may accelerate hydrolysis . Long-term studies have shown that Tyrphostin A51 can maintain its inhibitory effects on protein tyrosine kinases over extended periods when stored properly .

Dosage Effects in Animal Models

The effects of Tyrphostin A51 vary with different dosages in animal models. In studies involving rat carotid models, the formulation and delivery mode of Tyrphostin A51 significantly affected its disposition and activity . Higher doses of Tyrphostin A51 have been associated with increased inhibition of protein tyrosine kinases and greater apoptotic effects . At very high doses, Tyrphostin A51 may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Tyrphostin A51 is involved in metabolic pathways that regulate protein tyrosine phosphorylation. It inhibits the activity of protein tyrosine kinases, thereby affecting the phosphorylation status of various proteins involved in signaling pathways . This inhibition can alter metabolic flux and metabolite levels, particularly in pathways regulated by epidermal growth factor receptor kinase . Tyrphostin A51’s effects on metabolic pathways are crucial for understanding its role in cellular signaling and function.

Transport and Distribution

Within cells and tissues, Tyrphostin A51 is transported and distributed through various mechanisms. It has been shown to inhibit the volume-dependent release of taurine, indicating its involvement in cellular transport processes . Additionally, Tyrphostin A51 can affect the localization and accumulation of proteins by inhibiting their phosphorylation and subsequent signaling . The distribution of Tyrphostin A51 within cells is essential for its inhibitory effects on protein tyrosine kinases.

Subcellular Localization

The subcellular localization of Tyrphostin A51 plays a critical role in its activity and function. By inhibiting the phosphorylation of target proteins, Tyrphostin A51 can affect their localization within the cell. For example, it has been shown to inhibit the nuclear translocation of phosphorylated MAPK in human luteinized granulosa cells . This inhibition can alter the activity and function of proteins involved in signaling pathways, contributing to the overall effects of Tyrphostin A51 on cellular processes.

Properties

IUPAC Name

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOYWVMHPMBEL-UNXLUWIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017104
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-90-5, 126433-07-6
Record name AG 183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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